Benzhydryl 2-bromopropanoate
Description
Properties
Molecular Formula |
C16H15BrO2 |
|---|---|
Molecular Weight |
319.19 g/mol |
IUPAC Name |
benzhydryl 2-bromopropanoate |
InChI |
InChI=1S/C16H15BrO2/c1-12(17)16(18)19-15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12,15H,1H3 |
InChI Key |
DDLYFRHQGWVERB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC(C1=CC=CC=C1)C2=CC=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of this compound typically involves the esterification of 2-bromopropanoic acid (also known as 2-bromopropionic acid) with benzhydryl alcohol (diphenylmethanol). This is a classical esterification reaction catalyzed by acid catalysts or facilitated by coupling reagents under controlled conditions.
Esterification via Acid-Catalyzed Reaction
- Reactants: 2-bromopropionic acid and benzhydryl alcohol
- Catalyst: Acid catalysts such as p-toluenesulfonic acid or 4-dimethylaminopyridine (DMAP)
- Solvent: Often toluene or other inert solvents
- Conditions: Reflux with removal of water using a Dean-Stark apparatus to drive the equilibrium toward ester formation
- Reaction Time: Typically 4 hours or longer to achieve high conversion
- Atmosphere: Inert atmosphere (e.g., nitrogen) to prevent side reactions
- Yield: High yields reported, typically around 90% for related esters (e.g., benzyl 2-bromopropanoate)
Related Synthetic Routes from Patents and Literature
- A patent describing benzhydryl derivatives outlines multi-step syntheses involving benzhydryl-substituted amines and subsequent functional group transformations, which may include ester formation steps.
- The reaction of α-haloesters (such as ethyl α-bromoacetate or α-bromopropionate) with nucleophiles like thioureas has been reported, indicating the reactivity of α-bromoesters in forming heterocyclic compounds, which underscores the utility of this compound as a versatile intermediate.
Comparative Data Table of Preparation Conditions for Benzhydryl and Related 2-Bromoalkanoates
Research Findings and Analysis
- The esterification of 2-bromopropionic acid with benzhydryl alcohol is a straightforward reaction, with the main challenge being the control of reaction conditions to avoid side reactions such as elimination or substitution at the α-bromo position.
- The use of acid catalysts and removal of water is crucial to push the equilibrium toward ester formation.
- Chiral versions of α-bromo esters can be synthesized via triflate intermediates, allowing for enantiomerically pure this compound derivatives, which are valuable in asymmetric synthesis.
- The reactivity of the α-bromo substituent in this compound allows it to serve as a precursor for heterocyclic compounds, including thiazolidones and related structures, as demonstrated in related α-bromoester chemistry.
- Patented synthetic routes involving benzhydryl intermediates provide multi-step methods that may incorporate the preparation of this compound as a key step toward more complex molecules.
Chemical Reactions Analysis
Types of Reactions: Benzhydryl 2-bromopropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 2-bromopropanoate moiety can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products:
Nucleophilic Substitution: Formation of substituted benzhydryl propanoates.
Reduction: Formation of benzhydryl alcohols.
Oxidation: Formation of benzhydryl ketones or carboxylic acids.
Scientific Research Applications
Benzhydryl 2-bromopropanoate has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of benzhydryl 2-bromopropanoate involves its interaction with specific molecular targets and pathways. The benzhydryl group can interact with hydrophobic pockets in proteins, influencing their conformation and activity. The bromopropanoate moiety can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, resulting in various biological effects .
Comparison with Similar Compounds
Benzhydryl Piperazine Analogs (e.g., LDK1229)
Benzhydryl piperazine derivatives, such as LDK1229, share the benzhydryl group but replace the ester with a piperazine ring. Key comparisons include:
- Pharmacological Activity: LDK1229 acts as a cannabinoid CB1 receptor inverse agonist, with efficacy comparable to SR141716A (a first-generation CB1 antagonist) but lower binding affinity due to suboptimal hydrogen-bond geometry with residue K3.28192 . The benzhydryl group in LDK1229 facilitates aromatic stacking interactions in the CB1 receptor’s hydrophobic pockets, akin to SR141716A .
- Synthetic Flexibility: The piperazine core allows derivatization at two amino groups, enabling structural optimization for improved pharmacokinetics . In contrast, Benzhydryl 2-bromopropanoate’s ester group may limit such modifications but offers reactivity for nucleophilic substitution (e.g., bromine displacement) .
Table 1: Pharmacological Comparison
Benzyl Esters (e.g., Benzyl 2-Methylpropanoate)
Benzyl esters, such as Benzyl 2-methylpropanoate, differ in their aryl group (benzyl vs. benzhydryl) and substituents (methyl vs. bromine):
- Physicochemical Properties: The benzhydryl group increases molecular weight and lipophilicity compared to benzyl. For example, Benzhydryl piperazine has a calculated logP of 2.68 , whereas benzyl esters typically exhibit lower logP values (~2.0–2.5) due to reduced aromatic bulk . The bromine in 2-bromopropanoate may further elevate logP and reduce aqueous solubility.
- Reactivity: The bromine atom in this compound enables nucleophilic substitution reactions, unlike the methyl group in Benzyl 2-methylpropanoate. This makes it a versatile intermediate for synthesizing propanoic acid derivatives.
Table 2: Physicochemical Comparison
Research Findings and Implications
- Receptor Binding: The benzhydryl group’s aromaticity and bulk are critical for receptor interactions, as seen in LDK1229’s CB1 binding .
- Stability and Metabolism: Esters are prone to hydrolysis, which could limit the in vivo stability of this compound compared to piperazine derivatives. The bromine atom might also influence metabolic pathways, leading to unique metabolites.
Biological Activity
Benzhydryl 2-bromopropanoate is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article explores the synthesis, biological mechanisms, and applications of this compound, supported by data tables and research findings.
This compound can be synthesized through various methods involving the reaction of benzhydryl alcohol with 2-bromopropanoic acid. The synthesis typically involves esterification reactions, which can be optimized for yield and purity.
Chemical Structure:
- Molecular Formula: CHBrO
- Molecular Weight: 273.14 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The compound is known to influence enzyme mechanisms and protein interactions, making it a valuable biochemical probe.
Mechanism of Action:
- The benzhydryl group interacts with hydrophobic pockets in proteins, affecting their conformation and activity.
- The bromopropanoate moiety can undergo nucleophilic substitution reactions, forming covalent bonds with target molecules, which modulates enzyme activities.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
-
Anticancer Activity:
- Studies have shown that compounds similar to this compound possess anticancer properties by inhibiting cell proliferation in various cancer cell lines.
-
Anti-inflammatory Effects:
- The compound has been explored for its potential anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis.
- Enzyme Inhibition:
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Inhibits proliferation in cancer cell lines | |
| Anti-inflammatory | Reduces inflammation markers in vitro | |
| Enzyme Inhibition | Dual inhibition of AChE and BChE |
Case Study: Anticancer Activity
In a study evaluating the cytotoxic effects of various compounds, benzhydryl derivatives were tested against human cancer cell lines. The results indicated a significant reduction in cell viability, suggesting potential therapeutic applications in oncology. The IC50 values for these compounds were comparable to existing anticancer agents, indicating their efficacy.
Case Study: Neuroprotective Effects
A recent investigation into the neuroprotective effects of this compound revealed promising results in enhancing cognitive function by inhibiting AChE and BChE. These findings support the hypothesis that this compound may aid in the treatment of Alzheimer's disease by improving cholinergic signaling pathways .
Q & A
Q. What are the recommended synthetic routes for Benzhydryl 2-bromopropanoate, and how can reaction conditions be optimized for yield?
- Methodological Answer : this compound can be synthesized via esterification of 2-bromopropanoic acid with benzhydrol (diphenylmethanol) under acidic catalysis (e.g., sulfuric acid). Optimization involves controlling reaction temperature (typically 80–100°C), solvent selection (e.g., dichloromethane or toluene), and stoichiometric ratios of reagents. Monitoring reaction progress via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy is critical. For purification, column chromatography using silica gel with a hexane/ethyl acetate gradient is recommended. Precedent methodologies for analogous benzhydryl esters (e.g., benzhydryl bromide synthesis) emphasize inert atmospheres (argon) to prevent oxidation .
Q. What safety protocols should be followed when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Face shields are advised during bulk handling .
- Storage : Store at 2–8°C under argon to prevent hydrolysis or degradation .
- First Aid : In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with water for ≥15 minutes and seek medical attention. Use fume hoods to avoid inhalation .
Q. Which analytical techniques are most effective for characterizing the purity of this compound?
- Methodological Answer :
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column. Mobile phase: acetonitrile/water (70:30 v/v) .
- Spectroscopy : H NMR (CDCl₃, δ 1.6–1.8 ppm for CH₃; δ 5.2–5.5 ppm for benzhydryl CH) and FT-IR (C=O stretch at ~1740 cm⁻¹) .
- Purity Validation : Compare melting points and retention times against NIST reference data .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported reactivity or stability data for this compound across different studies?
- Methodological Answer :
- Systematic Replication : Reproduce experiments under controlled conditions (e.g., humidity, temperature) using standardized reagents.
- Data Triangulation : Cross-validate findings via multiple techniques (e.g., HPLC, mass spectrometry, kinetic studies).
- Literature Critique : Analyze experimental variables (e.g., solvent polarity, catalyst load) in conflicting studies. Use platforms like SciFinder to identify overlooked parameters .
Q. What strategies are recommended for elucidating the reaction mechanisms involving this compound in complex organic syntheses?
- Methodological Answer :
- Isotopic Labeling : Use O-labeled esters to track nucleophilic substitution pathways.
- Computational Modeling : Employ density functional theory (DFT) to simulate transition states and activation energies.
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates to identify rate-determining steps .
Q. How should environmental impact assessments be designed to evaluate the persistence and toxicity of this compound degradation products?
- Methodological Answer :
- Degradation Studies : Simulate hydrolysis (pH 3–10) and photolysis (UV irradiation) to identify breakdown products.
- Ecotoxicity Assays : Use Daphnia magna or Vibrio fischeri models to assess acute toxicity.
- Analytical Detection : LC-MS/MS with multiple reaction monitoring (MRM) for trace quantification in water/soil samples .
Methodological Best Practices
- Ethical Reporting : Document reagent purity, batch numbers, and storage conditions to ensure reproducibility .
- Data Integrity : Use laboratory notebooks with timestamped entries and peer-reviewed data validation protocols .
- Risk Assessment : Align with pharmacopeial standards (e.g., USP/EP) for impurity profiling and stability testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
